2,4,10,14-Tetramethylheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,10,14-Tetramethylheptadecane is an organic compound with the molecular formula C21H44. It is a long-chain alkane characterized by the presence of four methyl groups attached to the heptadecane backbone. This compound is known for its unique structural properties and is often studied for its various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,10,14-Tetramethylheptadecane typically involves the alkylation of heptadecane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptadecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation of precursor compounds or the use of specialized reactors to ensure high yield and purity. The exact methods can vary depending on the scale of production and the desired application .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,10,14-Tetramethylheptadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alkanes or other hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,10,14-Tetramethylheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studies have explored its role as a biomarker in environmental and biological samples.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2,4,10,14-Tetramethylheptadecane involves its interaction with various molecular targets and pathways. In biological systems, it can act as a hydrophobic molecule that interacts with cell membranes, potentially altering membrane fluidity and function. Its exact mechanism of action can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,6,10,14-Tetramethylheptadecane: A closely related compound with similar structural properties.
2,6,10,14-Tetramethylhexadecane: Another similar compound used as a hydrocarbon biomarker.
2,6,10,14-Tetramethylpentadecane: Known for its use in hydrocracking reaction pathways
Uniqueness: 2,4,10,14-Tetramethylheptadecane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
185756-37-0 |
---|---|
Molekularformel |
C21H44 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
2,4,10,14-tetramethylheptadecane |
InChI |
InChI=1S/C21H44/c1-7-12-19(4)15-11-16-20(5)13-9-8-10-14-21(6)17-18(2)3/h18-21H,7-17H2,1-6H3 |
InChI-Schlüssel |
QFKSJGGXVHJVCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CCCC(C)CCCCCC(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.